

BMS-986142: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: BMS-986142
CAS No.: 1643368-58-4
Cat. No.: B606288

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **BMS-986142**'s cross-reactivity with other kinases, supported by experimental data. **BMS-986142** is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in various signaling pathways involved in autoimmune diseases.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Kinase Selectivity Profile

BMS-986142 demonstrates high selectivity for its primary target, BTK. In a comprehensive screen against a panel of 384 kinases, only a handful of other kinases were inhibited with less than 100-fold selectivity relative to BTK.[\[1\]](#)[\[4\]](#) The majority of these are members of the Tec family of kinases, to which BTK also belongs.[\[1\]](#)[\[3\]](#)

The following table summarizes the inhibitory activity of **BMS-986142** against its primary target and key off-target kinases.

Kinase	Family	IC50 (nM)	Selectivity vs. BTK (Fold)
BTK	Tec	0.5	1
TEC	Tec	10	20
ITK	Tec	15	30
BLK	Src	23	46
TXK	Tec	28	56
BMX	Tec	32	64
LCK	Src	71	142
SRC	Src	1100	2200

Data compiled from multiple sources.[3]

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

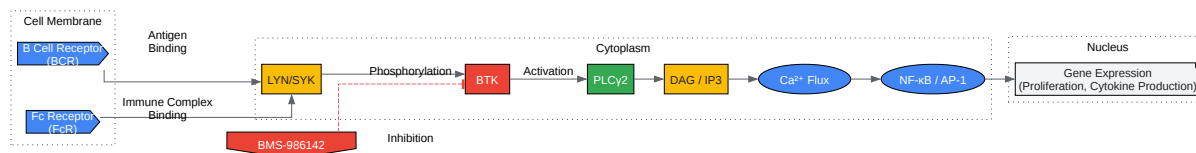
The cross-reactivity of **BMS-986142** was evaluated using a biochemical kinase assay panel. A summary of the likely methodology is as follows:

- Platform: The kinase selectivity profiling was conducted using the DiscoverX KINOMEScan™ platform (formerly Ambit Biosciences).[1] This method is based on a competitive binding assay that quantitatively measures the ability of a compound to displace a ligand from the active site of a kinase.
- Principle: The assay measures the amount of kinase that is captured on a solid support in the presence of the test compound (**BMS-986142**) and a known, immobilized ligand. The amount of captured kinase is then quantified, typically using a DNA-tagged kinase and quantitative PCR (qPCR).
- Procedure (Generalized):

- A panel of recombinant human kinases is used.
- Each kinase is incubated with a proprietary, immobilized, active-site directed ligand.
- **BMS-986142** is added at a fixed concentration (e.g., 1000 nM) to compete with the immobilized ligand for binding to the kinase.[1]
- The amount of kinase bound to the solid support is measured. A lower amount of bound kinase indicates stronger competition by the test compound.
- For kinases showing significant inhibition, a dose-response curve is generated by testing a range of **BMS-986142** concentrations to determine the half-maximal inhibitory concentration (IC50).
- Data Analysis: The IC50 values are calculated using non-linear regression analysis. These values represent the concentration of **BMS-986142** required to inhibit 50% of the kinase's activity in the assay.

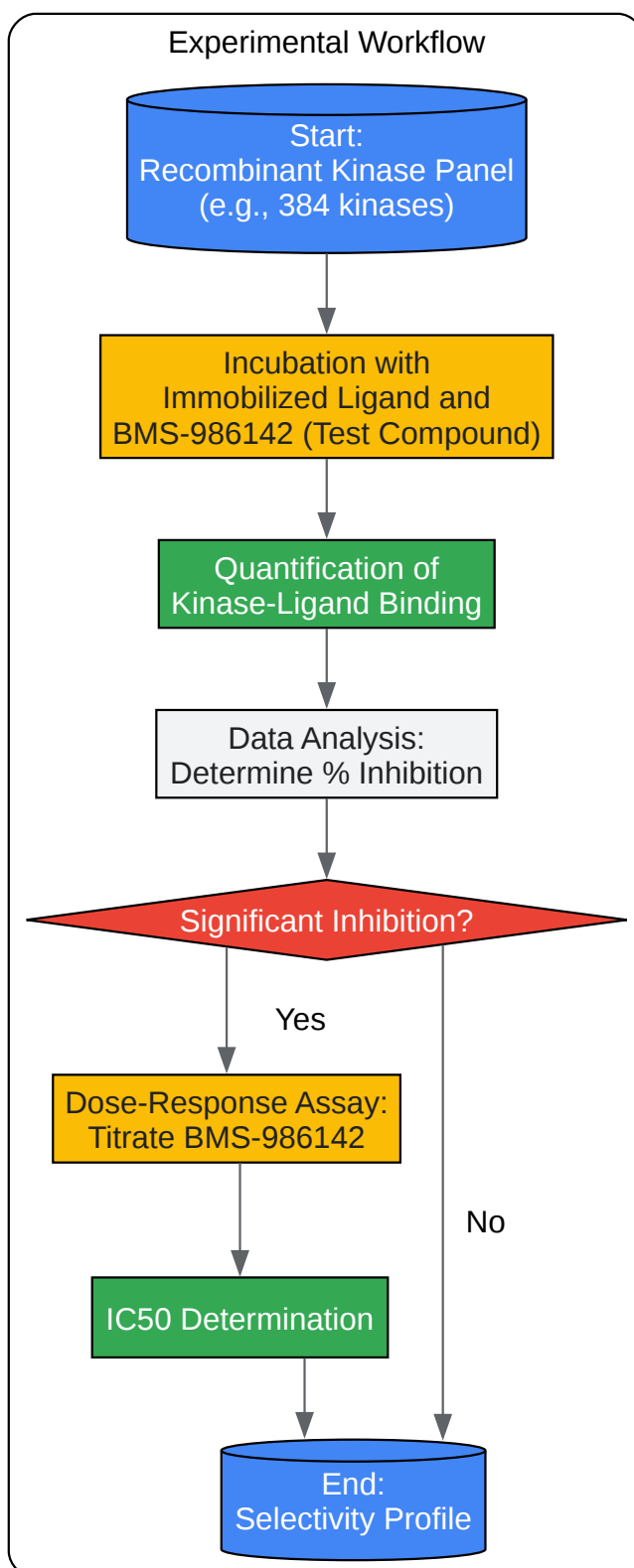
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the primary signaling pathway of BTK and a typical workflow for assessing kinase cross-reactivity.



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Caption: BTK Signaling Pathway Inhibition by **BMS-986142**.



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References

- [1. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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- [3. medchemexpress.com \[medchemexpress.com\]](#)
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- To cite this document: BenchChem. [BMS-986142: A Comparative Analysis of Kinase Selectivity]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b606288/docs#bms-986142-a-comparative-analysis-of-kinase-selectivity\]](https://www.benchchem.com/product/b606288/docs#bms-986142-a-comparative-analysis-of-kinase-selectivity)

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